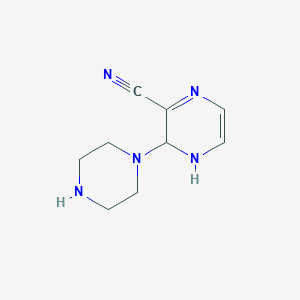

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile

Description

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound featuring a partially saturated pyrazine ring substituted with a piperazine moiety and a nitrile group. This structural framework confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The piperazine ring enhances solubility and bioavailability due to its basic nitrogen atoms, while the nitrile group may contribute to metabolic stability and binding interactions with biological targets .

Properties

IUPAC Name |

2-piperazin-1-yl-1,2-dihydropyrazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c10-7-8-9(13-2-1-12-8)14-5-3-11-4-6-14/h1-2,9,11,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXHPGUCRGSODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C(=NC=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668354 | |

| Record name | 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630120-87-5 | |

| Record name | 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Another method involves the reaction of cyclohexanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring, giving the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine and dihydropyrazine structures exhibit significant biological activities, including:

- Antitumor Activity : Some derivatives have shown efficacy in inhibiting tumor growth, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for developing new antibiotics.

- Neurological Effects : Similar compounds have demonstrated neuropharmacological effects, indicating potential use in treating neurological disorders .

Applications in Medicinal Chemistry

The unique combination of functionalities in 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile makes it an attractive candidate for drug development. Notable applications include:

- Drug Design : Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.

- Receptor Binding Studies : The compound's interactions with various receptors can be studied to understand its pharmacological profiles better .

Comparative Analysis of Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperazin-1-yl)pyrazine | Contains a pyrazine ring | Exhibits distinct neuropharmacological effects |

| 2-(Piperazin-1-yl)quinazoline | Quinazoline core | Known for potent anticancer properties |

| 5-(Piperazin-1-yl)-1H-pyrazole | Pyrazole ring | Demonstrates significant antimicrobial activity |

| 3-(Pyridin-4-yl)-3,4-dihydropyrazine | Pyridine substitution | Potentially more selective in receptor binding |

The specificity of the piperazine and dihydropyrazine functionalities in this compound may confer distinct biological activities not observed in other similar compounds .

Case Studies

Several studies have been conducted to explore the applications of this compound:

-

Antitumor Activity Study :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results, indicating its potential as a new antibiotic candidate.

- Neuropharmacological Research :

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, modulating their activity. This compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Core Heterocycles : The dihydropyrazine core in the target compound distinguishes it from pyrazole (), naphthyridine (), and pyrazine () derivatives. Saturation in the pyrazine ring may enhance conformational flexibility compared to fully aromatic systems.

- Substituents : Piperazine derivatives (e.g., NA-2) often exhibit improved solubility over piperidine analogs () due to the additional nitrogen atom. Electron-withdrawing groups like trifluoroacetyl (2o) reduce basicity and may alter metabolic pathways .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Compounds

Key Insights :

- The piperazine moiety is a common pharmacophore in CNS-active compounds (e.g., NA-2’s antidepressant effects) and enzyme inhibitors (e.g., BACE1 inhibitors in ).

- Structural variations in the core heterocycle influence target selectivity. For instance, naphthyridine derivatives (NA-2) target 5-HT3 receptors, while pyrazine/pyrazole analogs may favor enzymatic targets .

Physicochemical Properties

Table 3: Physicochemical Comparison

Biological Activity

3-(Piperazin-1-yl)-3,4-dihydropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antitumor, antibacterial, and antifungal properties, supported by case studies and detailed research findings.

- Molecular Formula : C9H13N5

- Molecular Weight : 191.23 g/mol

- CAS Number : 630120-87-5

- Structure : The compound features a piperazine ring and a dihydropyrazine moiety, contributing to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor effects. A study evaluated various synthesized compounds, revealing that certain modifications enhanced their cytotoxicity against cancer cell lines. For instance, compounds with specific substituents on the piperazine ring showed improved efficacy against breast and lung cancer cells .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against several bacterial strains. A series of studies demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antifungal Activity

In addition to antibacterial effects, this compound also shows antifungal activity. Research conducted on various fungal pathogens indicated that it effectively inhibits fungal growth, particularly in strains resistant to conventional antifungal agents. The compound's ability to interfere with fungal cell membrane integrity was highlighted as a key mechanism .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of 6-substituted derivatives of this compound and evaluated their antitumor activity using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial screening of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as an alternative treatment option .

Data Table

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC values. ’s toxicity protocols recommend ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons . Bootstrap resampling improves robustness for small datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.